molecular formula C8H12N2O B12865081 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one

3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12865081
M. Wt: 152.19 g/mol
InChI Key: KAAYOPFHNAIKAQ-NSCUHMNNSA-N
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Description

3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a five-membered pyrazol-5(4H)-one core substituted with a pent-3-en-1-yl group at the 3-position. The pent-3-en-1-yl substituent introduces an unsaturated alkenyl chain, which distinguishes it from saturated alkyl analogs (e.g., 3-pentyl derivatives) and aromatic or heteroaromatic-substituted pyrazolones. This structural feature may enhance reactivity in cycloaddition or alkylation reactions while influencing physicochemical properties such as solubility and melting point . Pyrazolones are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making structural comparisons critical for understanding structure-activity relationships (SAR) .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-[(E)-pent-3-enyl]-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C8H12N2O/c1-2-3-4-5-7-6-8(11)10-9-7/h2-3H,4-6H2,1H3,(H,10,11)/b3-2+

InChI Key

KAAYOPFHNAIKAQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCC1=NNC(=O)C1

Canonical SMILES

CC=CCCC1=NNC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one typically involves the reaction of a suitable hydrazine derivative with an appropriate β-keto ester. One common method includes the following steps:

    Condensation Reaction: A hydrazine derivative reacts with a β-keto ester to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.

For example, the reaction of pent-3-en-1-yl hydrazine with ethyl acetoacetate under acidic conditions can yield 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one.

Industrial Production Methods

In an industrial setting, the production of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the double bonds or the pyrazolone ring.

    Substitution: The pent-3-en-1-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound and its derivatives have shown promise in various studies. They exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.

Medicine

In medicine, 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one derivatives are explored for their potential therapeutic effects. They are investigated for use in treating conditions such as pain, inflammation, and infections.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives can enhance the properties of these products, improving their efficacy and stability.

Mechanism of Action

The mechanism of action of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Structural and Electronic Features

Compound Name Substituent at 3-Position Key Structural Differences Impact on Properties
3-Pentyl-1H-pyrazol-5(4H)-one Saturated pentyl chain Lack of double bond Higher hydrophobicity; reduced reactivity
3-(Furan-3-yl)-4,4-dimethyl-1H-pyrazol-5(4H)-one Furan ring (aromatic heterocycle) Rigid planar structure Enhanced π-π stacking; potential for H-bonding
3-Trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one CF₃ and difluorophenyl groups Electron-withdrawing substituents Increased metabolic stability; lipophilicity
3-((Benzo[d]thiazol-2-ylmethyl)amino)-1-(2,5-difluorobenzoyl)-1H-pyrazol-5(4H)-one Benzothiazole and difluorobenzoyl Bulky, electron-deficient groups Improved antimicrobial activity
  • Fluorinated analogs (e.g., CF₃) exhibit higher thermal stability and lipophilicity due to strong C-F bonds and electron-withdrawing effects .

Physicochemical Properties

Property 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one (Predicted) 3-Pentyl Analog 3-Trifluoromethyl Analog
Melting Point 150–170°C (estimated) Not reported 180–200°C
Solubility Moderate in polar aprotic solvents Low in water Low in water; high in DMSO
LogP (Lipophilicity) ~2.5 (alkenyl chain increases hydrophobicity) ~3.0 ~3.8 (CF₃ group)
  • Crystallography : Unlike (E,E)-3,3'-dimethyl-1,1'-diphenyl derivatives (), which lack classical intermolecular contacts, the target compound’s alkenyl group may promote van der Waals interactions, affecting crystal packing .

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